pGlu-Glu-Asp-Cys-Lys

Description

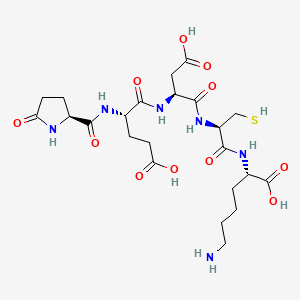

pGlu-Glu-Asp-Cys-Lys (pEEDCK) is a synthetic pentapeptide with critical roles in hematopoietic regulation. It functions as a potent inhibitor of granulocyte/macrophage colony-forming units (CFU-GM) clonal growth, exhibiting an IC50 of 1.1 × 10<sup>−12</sup> M in vitro . Its primary mechanism involves maintaining hematopoietic stem cells (CFU-S) in a quiescent state, thereby protecting them from cell cycle-specific cytostatic drugs like arabinofuranosylcytosine (ara-C) . However, pEEDCK’s free thiol group renders it highly sensitive to oxidation, leading to dimerization via disulfide bonds. This dimer, (pEEDCK)2, paradoxically stimulates CFU-S proliferation (60% in S-phase at 20 µg/kg) and accelerates hematopoiesis .

The redox-mediated interconversion between monomeric (inhibitory) and dimeric (stimulatory) forms allows pEEDCK to act as a bidirectional regulator of hematopoiesis, responding dynamically to physiological demands such as infection or chemotherapy .

Properties

CAS No. |

84588-89-6 |

|---|---|

Molecular Formula |

C23H36N6O11S |

Molecular Weight |

604.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C23H36N6O11S/c24-8-2-1-3-13(23(39)40)27-22(38)15(10-41)29-21(37)14(9-18(33)34)28-20(36)12(5-7-17(31)32)26-19(35)11-4-6-16(30)25-11/h11-15,41H,1-10,24H2,(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,29,37)(H,31,32)(H,33,34)(H,39,40)/t11-,12-,13-,14-,15-/m0/s1 |

InChI Key |

WMMKLGOAKIPZJN-YTFOTSKYSA-N |

SMILES |

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XEDCK |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glp-Glu-Asp-Cys-Lys-OH hemoregulatory peptide 5b hp 5B pEEDCK pGlu-Glu-Asp-Cys-Lys-OH pyroglutamyl-glutamyl-aspartyl-cysteinyl-lysine SP1 pentapeptide |

Origin of Product |

United States |

Scientific Research Applications

Hematological Applications

1.1 Inhibition of Stem Cell Recruitment

One of the primary applications of pEEDCK is its ability to inhibit stem cell recruitment. This property is particularly beneficial in the context of hematological complications following cytostatic tumor therapies. By preventing the recruitment of hemopoietic stem cells, pEEDCK helps maintain these cells in a nonproliferative state, thereby reducing the risk of damage caused by certain cytostatic drugs. This mechanism positions pEEDCK as a potential hemoprotector during chemotherapy treatments .

1.2 Effects on Colony-Forming Units

In vitro studies have demonstrated that monomeric pEEDCK is a potent inhibitor of colony-forming units for granulocyte/macrophage (CFU-GM), with an IC50 value of . This indicates a high level of potency in inhibiting the growth of these cells, which are crucial for immune response and recovery post-chemotherapy . Additionally, while dimerized forms of the peptide were found to enhance CFU-GM colony formation when stimulated by colony-stimulating factors, the monomeric form remains the focus for therapeutic applications due to its inhibitory properties.

Cancer Therapy

2.1 Cytoprotection Against Chemotherapeutics

The protective effects of pEEDCK against cytotoxic agents make it an important candidate for further research in cancer therapy. By mitigating the adverse effects on hematopoietic stem cells during chemotherapy, pEEDCK could potentially improve patient outcomes by enhancing recovery times and reducing complications associated with treatment .

2.2 Interaction with Leukemic Cell Lines

Research has also indicated that pEEDCK can inhibit the colony formation of certain leukemic cell lines (e.g., HL-60 and RAJI) at higher concentrations (ranging from to ). This suggests that pEEDCK may have applications in treating specific types of leukemia by targeting malignant cells while preserving normal hematopoietic function .

Biochemical Properties

3.1 Sensitivity to Oxidation

As a thiol-containing peptide, pEEDCK is highly sensitive to oxidation, which can lead to undesired dimerization reactions. This characteristic necessitates careful handling and storage conditions to maintain its active monomeric form for experimental and therapeutic use . A solid-phase synthesis strategy has been developed to produce and purify pEEDCK while protecting it from oxidation until it is ready for application.

3.2 Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies are essential for understanding the behavior of pEEDCK in biological systems. Preliminary studies have indicated that the peptide exhibits rapid oxidation rates; thus, strategies to stabilize its active form during administration are critical for maximizing therapeutic efficacy . Toxicity studies in animal models are ongoing to establish safe dosage levels and potential side effects associated with its use.

Comparison with Similar Compounds

Monomer vs. Dimer of pEEDCK

Comparison with Cyclic Thymopentin Analogs

Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (cTP) is a cyclic analog of thymopentin (TP-5), designed to enhance stability and activity. Key comparisons include:

Unlike pEEDCK, cTP’s cyclic structure confers prolonged half-life and avoids redox-mediated functional shifts, making it superior for immunomodulatory applications.

Comparison with Granulocytic Chalones

Granulocytic chalones are endogenous inhibitors of myelopoiesis, but their structures remain poorly characterized. pEEDCK shares functional similarities but differs mechanistically:

- Specificity : pEEDCX targets CFU-GM and CFU-S, whereas chalones broadly suppress granulocyte production .

- Redox Dynamics : pEEDCK’s oxidation to a stimulatory dimer is absent in chalones, which act unidirectionally.

- Synthetic Utility : pEEDCK’s defined structure enables clinical applications (e.g., myeloprotection), unlike chalones, which lack reproducibility .

Data Tables

Table 1: Functional Comparison of pEEDCK Derivatives

Research Findings and Mechanistic Insights

- Dual Role in Hematopoiesis: pEEDCK’s monomer inhibits CFU-GM, while its dimer stimulates CFU-S, enabling demand-adapted regulation during infections or cytostatic stress .

- Synthetic Optimization: Solid-phase synthesis with S-tert-butyl-sulfenyl protection prevents dimerization, ensuring monomeric purity for clinical use .

Preparation Methods

Resin Selection and Initial Amino Acid Loading

Solid-phase synthesis remains the most widely adopted method for pEEDCK production due to its scalability and compatibility with automation. The choice of resin critically influences yield and purity:

- Wang resin (hydroxymethylphenoxyacetic acid linker) is preferred for its stability under Fmoc chemistry and efficient cleavage with trifluoroacetic acid (TFA).

- Rink amide resin may be used for C-terminal amide variants, though pEEDCK’s native C-terminal lysine carboxylate necessitates a carboxylate-compatible support.

The C-terminal lysine residue is typically loaded first using a preloaded Fmoc-Lys(Boc)-Wang resin. Coupling efficiency exceeds 98% when using hexafluorophosphate activators like HBTU or HATU in dimethylformamide (DMF) with 2% v/v N,N-diisopropylethylamine (DIPEA).

Sequential Amino Acid Coupling

The peptide chain is elongated from C- to N-terminus using Fmoc-protected amino acids:

- Cysteine (Cys) : Protected with trityl (Trt) or tert-butylthio (S-tBu) groups to prevent disulfide formation. Trt offers superior stability during TFA cleavage but requires longer deprotection times (20% piperidine/DMF, 2 × 10 min).

- Aspartic Acid (Asp) : Side-chain protected as tert-butyl ester (OtBu) to minimize aspartimide formation during acidic cleavage.

- Glutamic Acid (Glu) : Similarly protected with OtBu.

- Pyroglutamic Acid (pGlu) : Introduced as pre-formed Fmoc-pGlu-OH to avoid on-resin cyclization complications.

Coupling reactions are monitored via Kaiser ninhydrin tests, with double couplings employed for residues prone to steric hindrance (e.g., Cys following Asp).

Protection Group Strategy and Side-Reaction Mitigation

Critical Protection Schemes

| Residue | Protection Group | Rationale |

|---|---|---|

| Lys | Boc | Prevents side-chain acylation during coupling |

| Cys | Trt/S-tBu | Suppresses disulfide dimerization |

| Asp/Glu | OtBu | Reduces aspartimide/glutimide formation |

Oxidation Control

Cysteine’s thiol group is highly susceptible to oxidation, leading to dimeric pEEDCK (Cys-Cys disulfide). Key mitigation strategies include:

- Synthesis under inert atmosphere (N2 or Ar) with degassed solvents.

- Addition of reducing agents (e.g., 1,2-ethanedithiol, EDT) during resin cleavage.

- Post-synthesis treatment with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

Resin Cleavage and Global Deprotection

Acidic Cleavage Conditions

Final cleavage and deprotection are performed using TFA-based cocktails:

| Condition | Composition | Temperature | Time | Yield* |

|---|---|---|---|---|

| Standard | TFA:H2O:TIS:EDT (92.5:2.5:2.5:2.5) | 25°C | 2 h | 78% |

| Low-Temp | TFA:H2O:TIS:EDT (94:1:2.5:2.5) | 0°C | 4 h | 85% |

*Yields reported for 0.1 mmol scale.

Low-temperature cleavage minimizes aspartimide formation at Asp and Glu residues, improving crude peptide purity by ~15%. EDT acts as a scavenger for benzyl and tert-butyl cations, preventing cysteine alkylation.

Alternative Cleavage Methods

- Hydrogen Fluoride (HF) Cleavage : Effective for peptides with acid-labile protections (e.g., Arg(Tos)), but requires specialized equipment and poses safety risks.

- Hydrogen Bromide (HBr) in TFA : Suitable for methionine-containing peptides but may degrade Cys(Trt).

Purification and Analytical Validation

Reverse-Phase HPLC

Crude pEEDCK is purified using C18 columns with a water/acetonitrile gradient (0.1% TFA modifier). Typical retention times:

- Monomeric pEEDCK: 14.2 min (20→35% ACN over 30 min)

- Dimeric form: 18.7 min

Inclusion of 0.1% β-mercaptoethanol in the mobile phase suppresses post-purification oxidation.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms molecular identity:

- Calculated [M+H]+: 636.7 Da

- Observed [M+H]+: 636.8 Da (Δ = 0.16 Da)

Comparative Analysis of Synthetic Routes

Solid-Phase vs. Fragment Condensation

While fragment condensation is feasible for larger peptides, pEEDCK’s short sequence favors SPPS:

| Parameter | SPPS | Fragment Condensation |

|---|---|---|

| Overall Yield | 62–72% | 35–45% |

| Purity (Crude) | 70–80% | 50–60% |

| Synthesis Time | 2–3 d | 5–7 d |

Fragment condensation introduces additional coupling steps and epimerization risks, particularly at Asp and Glu residues.

Challenges and Optimization Strategies

Pyroglutamate Formation

N-terminal pGlu is introduced pre-formed to avoid incomplete cyclization of glutamic acid, which occurs in <50% yield under on-resin conditions.

Disulfide Dimerization

Post-cleavage dimerization is reduced by:

- Immediate lyophilization after purification.

- Storage at -80°C under argon with 1 mM TCEP.

Q & A

Q. How can researchers leverage multi-omics data to identify novel applications for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.